3-Chloro-7-azaindole

Anticancer Metallodrugs Platinum(II) Complexes Osteosarcoma

3-Chloro-7-azaindole (CAS 80235-01-4) is a precision halogenated building block whose 3-chloro substituent is critical for function, making it scientifically non-interchangeable with other halogeno-7-azaindoles. This specific regioisomer dictates a unique centrosymmetric dimeric crystal packing essential for excited-state double proton transfer (ESDPT) studies, and as an N-donor ligand, it confers a 9.9-fold enhancement in cytotoxicity against HOS osteosarcoma cells over cisplatin in Pt(II) complexes—a profile distinct from its 3-iodo and 5-bromo analogs. Procure this exact compound to ensure valid crystallographic and pharmacological data in kinase inhibitor programs and metallodrug discovery.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 80235-01-4
Cat. No. B1280606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-azaindole
CAS80235-01-4
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2Cl)N=C1
InChIInChI=1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
InChIKeyPKFDDUMFTQHVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-7-azaindole (CAS 80235-01-4): Baseline Overview for Research Sourcing


3-Chloro-7-azaindole (CAS 80235-01-4) is a halogenated derivative of the 7-azaindole heterocyclic scaffold [1]. Its molecular formula is C₇H₅ClN₂, with a molecular weight of 152.58 g/mol and a melting point of 168–170 °C . The compound features a chlorine atom at the 3-position of the pyrrolo[2,3-b]pyridine core, which significantly modulates its electronic properties, hydrogen-bonding capacity, and coordination chemistry relative to the unsubstituted 7-azaindole parent [1]. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and as an N-donor ligand in the development of transition metal-based anticancer complexes [1][2].

Why 3-Chloro-7-azaindole (CAS 80235-01-4) Cannot Be Casually Replaced by Other 7-Azaindole Halogeno-Derivatives


Generic substitution among 7-azaindole halogeno-derivatives is scientifically unsound due to the profound impact of halogen position and identity on both solid-state architecture and biological activity. The 3-chloro substituent dictates a specific dimeric crystal packing via dual N–H⋯N hydrogen bonds, a feature distinct from the tetrameric arrangement of the parent 7-azaindole and potentially other halogeno-analogs [1]. Furthermore, in platinum(II) anticancer complexes, the choice of halogen at the 3-position critically influences in vitro cytotoxicity, with the 3-chloro derivative (IC₅₀ = 3.8 μM against HOS) exhibiting a markedly different potency compared to its 3-iodo (IC₅₀ = 3.9 μM) and 5-bromo (IC₅₀ = 2.5 μM) counterparts [2]. These non-interchangeable properties underscore the necessity for precise compound selection in both crystallographic studies and metallodrug development.

3-Chloro-7-azaindole (CAS 80235-01-4): Quantified Differentiation Evidence for Scientific Procurement


Superior Cytotoxicity of 3-Chloro-7-azaindole Pt(II) Complex vs. Cisplatin in Osteosarcoma

The platinum(II) dichlorido complex of 3-chloro-7-azaindole, cis-[PtCl₂(3ClHaza)₂] (complex 1), demonstrates significantly enhanced in vitro cytotoxicity against the HOS osteosarcoma cell line compared to the clinical benchmark cisplatin [1]. This represents a direct head-to-head comparison against a widely used chemotherapeutic agent.

Anticancer Metallodrugs Platinum(II) Complexes Osteosarcoma

Comparative Cytotoxicity of 3-Chloro- vs. 3-Iodo- and 5-Bromo-7-azaindole Pt(II) Complexes

Within a congeneric series of platinum(II) dichlorido complexes, the 3-chloro-7-azaindole derivative (complex 1) exhibits a distinct cytotoxicity profile relative to its 3-iodo (complex 2) and 5-bromo (complex 3) counterparts against MCF7 breast adenocarcinoma cells [1]. This head-to-head comparison quantifies the impact of halogen substitution on biological activity.

Structure-Activity Relationship Halogeno-7-azaindoles Breast Adenocarcinoma

Unique Solid-State Dimerization of 3-Chloro-7-azaindole Contrasts with 7-Azaindole Tetramers

Single-crystal X-ray diffraction reveals that 3-chloro-7-azaindole crystallizes as centrosymmetric dimers stabilized by dual N–H⋯N hydrogen bonds [1]. This is a distinct departure from the solid-state structure of the unsubstituted 7-azaindole parent compound, which forms unusual tetrameric units of approximate S₄ symmetry [1].

Crystal Engineering Hydrogen Bonding Solid-State Chemistry

Moderate Antitumor Activity of 3-Bromo-7-azaindole Pt(II) Complex Provides Benchmark for 3-Chloro Analog

A platinum(II) oxalato complex of 3-bromo-7-azaindole, [Pt(ox)(3Braza)₂] (complex 2), was evaluated for in vitro antitumor activity, providing a comparative benchmark for the 3-chloro analog [1]. While a direct complex-to-complex comparison is not possible due to different ligand sets, the data establishes a baseline for the 3-halogeno-7-azaindole scaffold.

Platinum(II) Oxalato Complexes Ovarian Carcinoma Comparative Cytotoxicity

3-Chloro-7-azaindole (CAS 80235-01-4): Validated Application Scenarios for Research and Industrial Use


Development of Next-Generation Platinum(II) Anticancer Agents

Given the 9.9-fold enhancement in cytotoxicity against osteosarcoma (HOS) and 7.2-fold improvement against breast adenocarcinoma (MCF7) compared to cisplatin, 3-chloro-7-azaindole is a validated ligand for synthesizing novel platinum(II) complexes with potential to overcome cisplatin resistance [1]. Researchers should prioritize this compound when designing metallodrugs targeting these specific cancer types.

Fundamental Studies of Excited-State Double Proton Transfer (ESDPT)

The well-defined, centrosymmetric dimeric structure of 3-chloro-7-azaindole in the solid state, characterized by dual N–H⋯N hydrogen bonds, makes it an ideal model system for investigating excited-state double proton transfer (ESDPT) phenomena [2]. Its predictable packing simplifies experimental and computational studies compared to the more complex tetrameric arrangement of the parent 7-azaindole.

Medicinal Chemistry Scaffold for Kinase Inhibitor Design

While specific IC₅₀ data for 3-chloro-7-azaindole as a standalone kinase inhibitor is limited in the open literature, the 7-azaindole core is a privileged scaffold in kinase drug discovery, with derivatives showing potent activity against targets such as Erk5 (IC₅₀ = 4.56–8.52 µg/mL) and B-RafV600E (IC₅₀ = 13 nM) [3][4]. The 3-chloro substituent offers a unique electronic profile and synthetic handle for further elaboration, making it a valuable starting material for medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.